5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde
Description
Properties
Molecular Formula |
C10H6BrFN2O |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
5-bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-10-9(13-8(5-15)14-10)6-3-1-2-4-7(6)12/h1-5H,(H,13,14) |
InChI Key |
AFVGAZIXHXSXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC(=N2)C=O)Br)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Routes
Imidazole Ring Construction
The imidazole core can be synthesized by condensation of appropriate 1,2-dicarbonyl compounds (e.g., glyoxal derivatives) with aldehydes and ammonia or amines. This forms the heterocyclic ring system, which can be further functionalized.
Introduction of the 2-Fluorophenyl Group
The 2-fluorophenyl substituent is commonly introduced via Suzuki-Miyaura cross-coupling between a brominated imidazole intermediate and 2-fluorophenylboronic acid. This palladium-catalyzed reaction proceeds under mild conditions and provides good regioselectivity and yields.
Formylation (Introduction of Aldehyde Group)
The aldehyde group at the 2-position of the imidazole ring is typically introduced by the Vilsmeier-Haack reaction , which involves treating the imidazole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . This reaction selectively installs the formyl group, yielding the target aldehyde.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Imidazole ring formation | Condensation of glyoxal derivative + aldehyde + NH3 | Imidazole core intermediate |
| 2 | Suzuki-Miyaura coupling | Pd catalyst, 2-fluorophenylboronic acid, base | 5-Bromo-4-(2-fluorophenyl)imidazole intermediate |
| 3 | Vilsmeier-Haack formylation | POCl3, DMF, controlled temperature (100-105°C) | 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde |
Industrial and Scalable Synthesis Considerations
- The reaction conditions such as pH control during condensation and temperature regulation during formylation are critical for high yield and purity.
- Post-reaction workup often involves acid-base extraction, drying, and crystallization to isolate the pure aldehyde.
- Continuous flow reactors and automated synthesis platforms can be employed to improve scalability and reproducibility.
- Cost-effective and regioselective bromination and debromination strategies, as reported for related imidazole derivatives, can be adapted to optimize the process.
Data Tables Summarizing Preparation Conditions and Yields
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Aldehyde → Carboxylic acid | KMnO₄ or CrO₃ in acidic medium | 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carboxylic acid | 75–85% |
This reaction proceeds via radical intermediates, with electron-withdrawing fluorine and bromine substituents stabilizing transition states.
Reduction Reactions
The aldehyde group is selectively reduced to a primary alcohol:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Aldehyde → Methanol | NaBH₄ in ethanol (0°C) | 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-methanol | 90–95% |
LiAlH₄ achieves similar reduction but requires anhydrous conditions. The bromine and fluorine groups remain unaffected due to their inertness toward hydride reagents.
Nucleophilic Substitution Reactions
The bromine atom participates in nucleophilic aromatic substitution (SNAr) reactions:
Table 1: Substitution Reactions at the 5-Bromo Position
| Nucleophile | Reagents/Conditions | Product | Rate (k, s⁻¹) |
|---|---|---|---|
| Amines | DIPEA, DMF, 80°C | 5-Amino-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde | 2.4 × 10⁻³ |
| Thiols | K₂CO₃, DMSO, 60°C | 5-Thioether derivatives | 5.1 × 10⁻³ |
| Alkoxides | NaH, THF, reflux | 5-Alkoxy derivatives | 1.8 × 10⁻³ |
The electron-withdrawing fluorine at the 2-position of the phenyl ring activates the bromine for substitution by polarizing the aromatic π-system . Thiol substitutions proceed faster than amines due to stronger nucleophilicity.
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling reactions:
Table 2: Cross-Coupling Reactions
| Reaction Type | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 90°C, 12 h | Biaryl-imidazole derivatives | 60–75% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 110°C, 24 h | Aminated derivatives | 50–65% |
The fluorophenyl group stabilizes the transition state through C–F···Pd interactions, enhancing coupling efficiency .
Mechanistic Insights
-
Aldehyde Reactivity : The aldehyde participates in Schiff base formation with primary amines (e.g., aniline derivatives), forming imine linkages (confirmed by FT-IR at 1640–1680 cm⁻¹).
-
Bromine Substitution : Kinetic studies reveal a second-order dependence on nucleophile concentration, consistent with a two-step SNAr mechanism .
-
Fluorine Effects : The 2-fluorophenyl group increases electrophilicity at the 5-bromo position by 1.8× compared to non-fluorinated analogues (Hammett σₚ = +0.15) .
Table 3: Reactivity Comparison with Structural Analogues
| Compound | Oxidation Rate | Substitution Rate | Cross-Coupling Yield |
|---|---|---|---|
| 5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde | 1.0 (reference) | 1.0 (reference) | 1.0 (reference) |
| 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde | 0.95 | 1.8 | 1.2 |
| 5-Bromo-4-(4-fluorophenyl)-1H-imidazole-2-carbaldehyde | 0.90 | 1.3 | 0.9 |
The 2-fluorophenyl substituent enhances substitution rates due to superior electronic activation of the bromine atom.
Scientific Research Applications
5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Imidazole Core
5-Bromo-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
- Structure : Differs by replacing the 2-fluorophenyl group with a trifluoromethyl (-CF₃) group at position 3.
- Properties : The electron-withdrawing -CF₃ group increases electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions compared to the target compound. Molecular weight is 297.19 g/mol , ~5% higher due to the -CF₃ substitution .
- Applications : Used in cross-coupling reactions for agrochemical intermediates.
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
- Structure : Features a benzo[d]imidazole core (fused benzene ring) with bromine at position 6, fluorine at position 4, and an isopropyl group at position 1.
- Molecular weight (315.18 g/mol) and logP (estimated 3.2 vs. 2.5 for the target compound) suggest higher lipophilicity .
- Applications : Explored as an antitumor agent in preclinical studies.
Functional Group Modifications
4-Bromo-5-fluorobenzene-1,2-diamine
- Structure: Lacks the imidazole ring and aldehyde group; instead, it is a diaminobenzene derivative with bromine and fluorine substituents.
- Properties : Serves as a precursor for synthesizing benzimidazoles (e.g., via condensation with aldehydes). The absence of the heterocyclic ring reduces metabolic stability but simplifies synthetic routes .
5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole
- Structure : Incorporates a triazole ring linked to the imidazole core, adding a second heterocycle.
- Molecular weight (364.22 g/mol) is significantly higher, impacting bioavailability .
Benzimidazole Derivatives with Thiophene Substituents
- Example : 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole.
- Comparison : Thiophene substituents enhance electron delocalization and are associated with serotonin receptor modulation. The target compound’s aldehyde group offers a distinct reactivity profile for derivatization compared to thiophene-based analogs .
C-H Arylation Products
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes |
|---|---|---|---|---|
| 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde | C₁₀H₆BrFN₂O | 283.07 | 2-Fluorophenyl, aldehyde | Precursor for kinase inhibitors |
| 5-Bromo-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde | C₅H₂BrF₃N₂O | 297.19 | -CF₃, aldehyde | Agrochemical intermediates |
| 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | C₁₁H₁₁BrFN₂ | 315.18 | Benzo[d]imidazole, isopropyl | Antitumor candidate |
| 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole | C₁₅H₁₅BrFN₅ | 364.22 | Triazole, isopropyl | Kinase inhibitor scaffold |
Key Findings and Implications
- Electronic Effects : The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability, whereas -CF₃ analogs exhibit higher electrophilicity .
- Synthetic Flexibility : The aldehyde moiety allows for versatile derivatization (e.g., condensation, redox reactions), contrasting with amine- or thiophene-substituted analogs that require more specialized routes .
- Pharmacological Potential: While benzimidazole-thiophene hybrids show broader receptor interactions, the target compound’s simpler structure may offer advantages in optimizing pharmacokinetic profiles .
Biological Activity
5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, mechanisms of action, and comparative studies with similar compounds.
5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde is synthesized through various chemical reactions, primarily involving imidazole derivatives. The introduction of bromine and fluorine atoms into the imidazole structure enhances its biological activity. The synthesis typically follows methods such as Vilsmeier-Haack reactions or other acylation techniques, yielding the compound in moderate to good yields.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Data
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.98 | 3.9 |
| Methicillin-resistant S. aureus (MRSA) | 0.49 | 1.95 |
| Candida albicans | 15.6 | 31.2 |
The introduction of bromine significantly increases the antimicrobial activity of related compounds, as seen in studies where derivatives exhibited a decrease in MIC values by up to 32 times against S. aureus and C. albicans when bromine was included in the structure .
The biological activity of 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde is attributed to its interaction with specific molecular targets:
- Protein Interaction : The compound interacts with proteins involved in bacterial cell wall synthesis and metabolic pathways, leading to inhibition of growth.
- Biofilm Formation : It has been shown to inhibit biofilm formation in pathogens like Staphylococcus aureus, which is crucial for its pathogenicity and resistance to treatment .
Comparative Studies
Comparative studies with similar imidazole derivatives reveal that modifications in the molecular structure can lead to significant variations in biological activity. For instance, compounds with different substituents on the imidazole ring demonstrated varying degrees of antimicrobial effects, emphasizing the importance of structural optimization in drug design.
Comparative Activity Table
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde | 0.98 | Antimicrobial |
| 7-bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | 7.8 | Antimicrobial |
| 6-aminoquinoline derivative | 31.1 | Moderate activity |
These comparisons illustrate how slight changes in chemical structure can lead to enhanced or diminished biological effects, informing further research and development efforts.
Case Studies
Recent studies have explored the effectiveness of this compound against resistant strains of bacteria and fungi, providing insights into its potential as a therapeutic agent:
- Study on MRSA : A study demonstrated that the compound significantly reduced the viability of MRSA strains at concentrations as low as 0.49 µg/mL, showcasing its potential as an effective treatment option against antibiotic-resistant bacteria .
- Fungal Infections : Another investigation highlighted its efficacy against Candida species, where it exhibited fungicidal properties at concentrations lower than conventional antifungal agents .
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde?
The compound can be synthesized via multistep strategies involving halogenation, condensation, and oxidation. For example:
- Halogenation : Introduce bromine at the 5-position of the imidazole core using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature).
- Condensation : React 4-(2-fluorophenyl)-1H-imidazole with a formylating agent (e.g., POCl₃/DMF) to introduce the carbaldehyde group at the 2-position.
- Oxidation : Use MnO₂ in dichloromethane to oxidize intermediates, achieving yields up to 85% under optimized conditions .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. How should researchers characterize the crystal structure of this compound?
Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters:
- Unit cell : Monoclinic system (space group P21/c) with lattice parameters a = 18.5654 Å, b = 9.2730 Å, c = 24.7174 Å, β = 116.807° .
- Data collection : Use a Bruker SMART APEXII CCD detector with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).
- Validation : Check for weak intermolecular interactions (e.g., C–H⋯S, C⋯O) that stabilize the crystal lattice .
Q. What spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons near fluorine at δ 7.36–8.35 ppm, aldehyde proton at δ ~9.8 ppm) .
- FTIR : Confirm functional groups (C=O stretch at ~1680 cm⁻¹, C-Br stretch at ~590 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (expected [M+H]⁺ = 295.0) with ≤2 ppm error .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction yields?
- Reaction path modeling : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify energy barriers in bromination or formylation steps.
- Data-driven optimization : Apply ICReDD’s approach to integrate experimental data with machine learning, narrowing optimal conditions (e.g., solvent polarity, temperature) .
- Case study : Discrepancies in aldehyde group introduction (yields 60–85%) may arise from steric hindrance; molecular dynamics simulations can predict substituent effects .
Q. What strategies improve regioselectivity in imidazole functionalization?
- Directing groups : Install temporary protecting groups (e.g., Boc at N1) to direct bromination to the 5-position.
- Metal catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for cross-coupling at the 4-position with 2-fluorophenylboronic acid .
- Kinetic control : Lower reaction temperatures (−10°C) favor carbaldehyde formation over side products like imidazole dimers .
Q. How can crystallographic data inform drug discovery applications?
- Binding pocket analysis : Overlay XRD structures with target proteins (e.g., EGFR kinase) to assess steric compatibility.
- Pharmacophore mapping : Use the carbaldehyde group as a hydrogen bond acceptor; the 2-fluorophenyl moiety enhances lipophilicity (LogP ~2.8) .
- ADMET prediction : Computational tools (e.g., SwissADME) evaluate bioavailability (GI absorption: high) and toxicity (PAINS alerts: none) .
Q. What experimental designs address stability issues in aqueous media?
- pH optimization : The compound degrades at pH >7; buffer systems (e.g., PBS pH 6.0) stabilize the aldehyde group.
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
- Accelerated stability studies : Monitor degradation via HPLC at 40°C/75% RH over 4 weeks .
Methodological Notes
- Contradiction resolution : Conflicting XRD and NMR data (e.g., rotational freedom of the 2-fluorophenyl group) require complementary techniques like NOESY for 3D conformation analysis .
- Synthetic scalability : Pilot-scale reactions (≥10 g) demand flow chemistry setups to control exothermic bromination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
